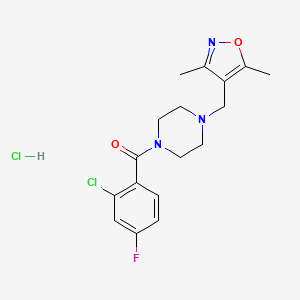![molecular formula C20H15N3O2 B2760237 N-([2,3'-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide CAS No. 2034246-89-2](/img/structure/B2760237.png)
N-([2,3'-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide is a complex organic compound that combines the structural features of benzofuran and bipyridine. Benzofuran is a heterocyclic compound known for its presence in various biologically active natural products, while bipyridine is a well-known ligand in coordination chemistry. The combination of these two moieties in a single molecule offers unique chemical and biological properties, making it a subject of interest in scientific research.
科学的研究の応用
N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials with specific electronic, optical, or catalytic properties.
作用機序
Target of Action
The primary targets of N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide are currently unknown. This compound is a derivative of benzofuran, which is known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
As a benzofuran derivative, it may share similar mechanisms with other benzofuran compounds, which are known for their diverse pharmacological activities
Biochemical Pathways
Benzofuran derivatives are known to interact with a variety of biochemical pathways, contributing to their diverse biological activities
Pharmacokinetics
The pharmacokinetics of a compound can greatly influence its bioavailability and therapeutic efficacy
Result of Action
Given the known biological activities of benzofuran derivatives, this compound may have potential anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . .
Action Environment
The action, efficacy, and stability of N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules in the environment
将来の方向性
Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have attracted much attention .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide typically involves a multi-step process. One common approach is the combination of 8-aminoquinoline-directed C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group on the benzofuran scaffold, followed by palladium-catalyzed C–H arylation to introduce the bipyridine moiety. The final step involves transamidation to form the carboxamide linkage .
Reaction Conditions:
Reagents: Benzofuran substrate, (hetero)aryl iodide, palladium acetate, silver acetate, sodium acetate.
Solvent: Cyclopentyl methyl ether (CPME).
Temperature: 110°C.
Atmosphere: Inert (e.g., nitrogen or argon).
Industrial Production Methods
While specific industrial production methods for N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-carboxamide derivatives with altered functional groups.
類似化合物との比較
Similar Compounds
Methoxsalen: A benzofuran derivative used in the treatment of psoriasis and eczema.
Amiodarone: An antiarrhythmic medication with a benzofuran core.
Dronedarone: A benzofuran-based antiarrhythmic drug.
Vilazodone: An antidepressant containing a benzofuran moiety.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)benzofuran-2-carboxamide is unique due to its combination of benzofuran and bipyridine structures. This dual functionality allows it to exhibit properties of both scaffolds, making it a versatile compound for various applications. Its ability to form metal complexes and its potential bioactivity distinguish it from other benzofuran derivatives .
特性
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-20(19-11-15-4-1-2-6-18(15)25-19)23-12-14-7-9-22-17(10-14)16-5-3-8-21-13-16/h1-11,13H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUMMTZCZPLHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
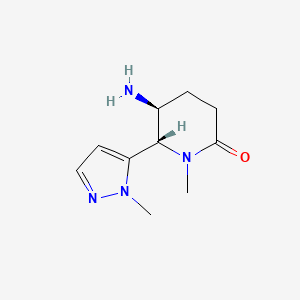

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2760158.png)
![4-[(Adamantan-1-ylformamido)methyl]benzoic acid](/img/structure/B2760159.png)
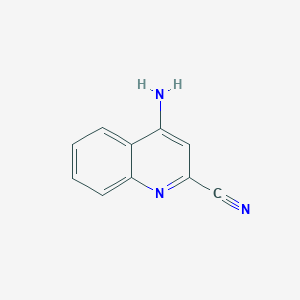
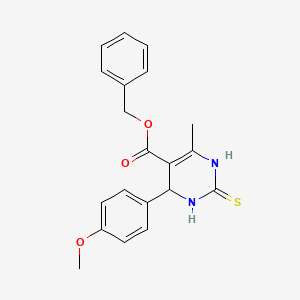
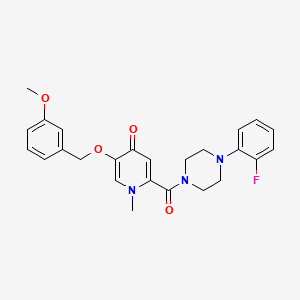
![7-[(4-Methylpiperazin-1-yl)(pyridin-4-yl)methyl]quinolin-8-ol](/img/structure/B2760164.png)
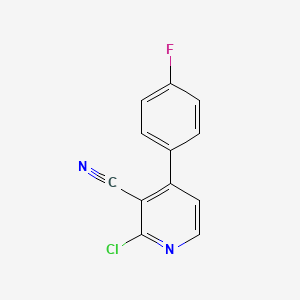
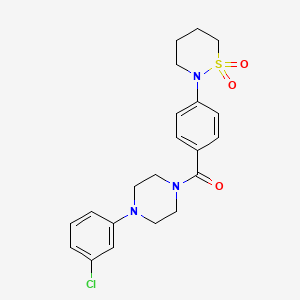
![5-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2760169.png)
![1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione](/img/structure/B2760172.png)
![1-methanesulfonyl-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]piperidine](/img/structure/B2760175.png)
